molecular formula C10H14N2O3 B1381405 Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1239844-58-6

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1381405
M. Wt: 210.23 g/mol
InChI Key: WJZYTJGMVFGEPA-UHFFFAOYSA-N
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Description

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, commonly known as Ethyl 5-AMPC, is a synthetic organic compound belonging to the class of pyrazole derivatives. It is a potent agonist of the G-protein-coupled receptor GPR40, and is used in scientific research for its effects on glucose metabolism. This compound has been studied for its potential therapeutic applications, such as diabetes and obesity, as well as its potential toxicity.

Scientific Research Applications

Synthesis of Condensed Pyrazoles

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are further used to synthesize various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in cyclocondensation with 1,3-dicarbonyl compounds to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are further converted to 1-unsubstituted analogs (Lebedˈ et al., 2012).

Synthesis of N-fused Heterocycles

  • Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method is found to be effective in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Synthesis and Structural Analysis

  • Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its crystal structure determined by X-ray diffraction, showing potential fungicidal and plant growth regulation activities (Minga, 2005).

Synthesis of Trifluoromethylated Pyrazolo Derivatives

  • Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been used in the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).

Antimicrobial and Anticancer Agents

  • Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate has been a precursor in synthesizing compounds with significant antimicrobial and anticancer activities (Hafez et al., 2016).

properties

IUPAC Name

ethyl 1-methyl-5-prop-2-enoxypyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-6-15-9-7-8(11-12(9)3)10(13)14-5-2/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZYTJGMVFGEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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